Covalent ODCase Inhibition: 5-Fluoro-6-iodo-UMP versus 5-Fluoro-UMP
The 5-fluoro-6-iodo substitution pattern enables covalent irreversible inhibition of human orotidine 5′-monophosphate decarboxylase (ODCase), whereas the corresponding 5-fluoro-UMP (lacking the 6-iodo substituent) is a very weak, reversible inhibitor. The covalent adduct forms specifically with active-site Lys145 after elimination of the 6-substituent, a mechanism that is structurally confirmed by X-ray crystallography at 1.4 Å resolution (PDB 3G3M) [1]. This intramolecular comparator demonstrates that the iodine at the 6-position is the essential leaving group that triggers covalent bond formation, a feature absent in 5-fluoroindole-derived nucleotides.
| Evidence Dimension | Covalent inhibition mechanism vs. reversible weak inhibition |
|---|---|
| Target Compound Data | 5-Fluoro-6-iodo-UMP: covalent irreversible inhibitor; forms adduct with Lys145 of human ODCase (X-ray structure PDB 3G3M at 1.4 Å) |
| Comparator Or Baseline | 5-Fluoro-UMP: very weak reversible inhibitor (IC₅₀ not reported because inhibition was too weak to quantify meaningfully in the enzyme assay) |
| Quantified Difference | Qualitative mechanistic switch: from reversible weak inhibition to covalent irreversible inhibition upon introduction of 6-iodo |
| Conditions | Recombinant human ODCase enzyme assay; X-ray crystallography (PDB 3G3M, 1.4 Å resolution) |
Why This Matters
For laboratories developing ODCase-targeted anticancer or antimalarial agents, 5-fluoro-6-iodo-1H-indole provides a proven warhead scaffold where the iodine is the requisite leaving group for covalent target engagement—a mechanistic feature not achievable with 5-fluoroindole or 6-chloro/6-bromo analogs.
- [1] Bello AM, Konforte D, Poduch E, Furlonger C, Wei L, Liu Y, Lewis M, Pai EF, Paige CJ, Kotra LP. Structure-activity relationships of orotidine-5′-monophosphate decarboxylase inhibitors as anticancer agents. J Med Chem. 2009;52(6):1648-1658. doi:10.1021/jm801224t. PubMed PMID: 19260677. View Source
